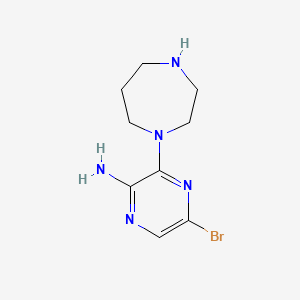

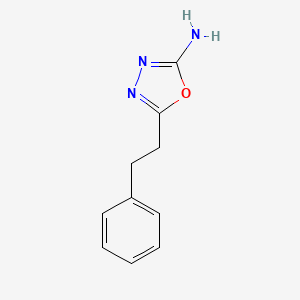

5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine” is an organic compound containing an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted at the 5-position with a 2-phenylethyl group and at the 2-position with an amine group .

Molecular Structure Analysis

The molecular structure of this compound would consist of an oxadiazole ring substituted with a phenylethyl group and an amine group. The phenylethyl group is a two-carbon chain (ethyl) attached to a phenyl group, which is a six-carbon aromatic ring (benzene). The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached to hydrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the oxadiazole ring, the phenylethyl group, and the amine group. The oxadiazole ring is aromatic and relatively stable. The phenylethyl group may undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The amine group is nucleophilic and can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine” are not available due to the lack of specific information on this compound .Wissenschaftliche Forschungsanwendungen

Central Nervous System (CNS) Stimulants

The structure of 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine is closely related to 2-phenethylamines, which are known to act as CNS stimulants. This compound could potentially be used to develop new treatments for CNS disorders, leveraging its stimulant properties to modulate neurological pathways and improve cognitive functions .

Psychoactive Research

Given its structural similarity to psychoactive 2-phenethylamines, this compound may serve as a basis for the synthesis of new psychoactive substances. Researchers could explore its effects on mood, perception, and consciousness, contributing to our understanding of mental health conditions .

Serotonin Receptor Modulation

The compound’s affinity for serotonin receptor subtypes, particularly 5-HT2A, 5-HT2B, and 5-HT2C, makes it a promising candidate for the development of selective serotonin receptor modulators. These could be used to treat various psychiatric and neurological disorders, including depression and anxiety .

Medicinal Chemistry

In medicinal chemistry, 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine can be utilized to create ligands for key therapeutic targets. Its flexible structure allows for the design of novel compounds that can interact with a variety of receptors, enzymes, and ion channels .

Drug Abuse Treatment

The compound’s structural properties may also be useful in the study and treatment of drug abuse. By understanding its interaction with the brain’s reward system, scientists could develop new therapies to combat addiction .

Anti-Cancer Research

The oxadiazole ring in the compound’s structure is often associated with anti-cancer properties. Research into this application could lead to the development of new chemotherapeutic agents that target specific cancer cells without affecting healthy tissue .

Anti-Inflammatory Agents

Compounds with an oxadiazole moiety have been shown to possess anti-inflammatory properties. This compound could be investigated for its potential use in creating new anti-inflammatory medications, which could help treat conditions like arthritis and inflammatory bowel disease .

Antimicrobial Activity

The 1,3,4-oxadiazol-2-amine structure has been linked to antimicrobial activity. This compound could be explored for its effectiveness against various bacterial and fungal infections, leading to the development of new antibiotics or antifungal treatments .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as 2-phenylethylamines, have been reported to have a selective binding profile towards 5-ht 2 receptor subtypes (5-ht 2a, 5-ht 2b, 5-ht 2c), making them promising therapeutic compounds .

Mode of Action

Based on the structural similarity to 2-phenylethylamines, it can be hypothesized that this compound may interact with its targets (such as the 5-ht 2 receptors) and induce changes that could potentially lead to therapeutic effects .

Biochemical Pathways

Related compounds such as 2-phenylethanol have been studied for their role in the biosynthesis of floral scent in rose flowers . The biosynthetic pathway leading to 2-phenylethanol production has been previously studied, and the key enzymes of the pathway have been identified .

Pharmacokinetics

Fentanyl, a structurally related compound, is known to be 80-85% bound to plasma proteins .

Result of Action

Related compounds such as 2-phenylethanol have been studied for their potential neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells .

Action Environment

For example, the production of 2-phenylethanol in rose flowers has been found to vary with the seasons .

Eigenschaften

IUPAC Name |

5-(2-phenylethyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUJXRMAYWZMHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557286 |

Source

|

| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

1617-93-2 |

Source

|

| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)

![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)